molecular formula C12H17NO3S B14841162 3-Cyclopropoxy-4-isopropylbenzenesulfonamide

3-Cyclopropoxy-4-isopropylbenzenesulfonamide

Cat. No.: B14841162
M. Wt: 255.34 g/mol
InChI Key: JHRHWWLAPWWGJJ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-isopropylbenzenesulfonamide is a chemical compound with the molecular formula C12H17NO3S and a molecular weight of 255.33 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-isopropylbenzenesulfonamide typically involves the reaction of 3-cyclopropoxy-4-isopropylbenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-isopropylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Cyclopropoxy-4-isopropylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-isopropylbenzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in microorganisms. This inhibition leads to the disruption of folic acid synthesis, ultimately resulting in the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-4-isopropylbenzenesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

3-cyclopropyloxy-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C12H17NO3S/c1-8(2)11-6-5-10(17(13,14)15)7-12(11)16-9-3-4-9/h5-9H,3-4H2,1-2H3,(H2,13,14,15)

InChI Key

JHRHWWLAPWWGJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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